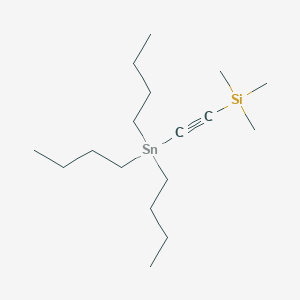
三丁基(三甲基硅基乙炔基)锡
概述
描述
Tributyl(trimethylsilylethynyl)tin is a compound that is part of the organotin family, which are organometallic compounds containing tin-carbon bonds. These compounds are of interest due to their utility in organic synthesis and potential biological activities. The compound features a tributyltin group attached to an ethynyl group that is further substituted with a trimethylsilyl group, which can act as a versatile synthetic intermediate for various chemical transformations .
Synthesis Analysis
The synthesis of organotin compounds such as tributyl(trimethylsilylethynyl)tin often involves the use of stannane precursors. For instance, the synthesis of related compounds has been achieved through the reaction of enol trimethylsilyl ethers with α-tributylstannylthioacetals, leading to β-tributylstannyl-α,β-unsaturated ketones . Additionally, the synthesis of (trimethylsilylmethyl)tributyltin has been reported to proceed via transmetalation with n-butyllithium, demonstrating the versatility of organotin chemistry .
Molecular Structure Analysis
The molecular structure of organotin compounds is crucial for their reactivity and potential applications. For example, the solution structure of (tributylstannyl)lithium, a related compound, has been studied in various solvents, revealing monomeric forms and coordination between tin and lithium atoms . This coordination chemistry is essential for understanding the reactivity of tributyl(trimethylsilylethynyl)tin and designing new reactions.
Chemical Reactions Analysis
Organotin compounds like tributyl(trimethylsilylethynyl)tin participate in a variety of chemical reactions. For instance, N-heterocyclic carbene-mediated organocatalytic procedures have been developed for the transfer of tin from tributyl(trimethylsilylethynyl)stannane onto aldehydes, leading to the formation of α-silyloxyalkylstannanes and γ-silyloxyallylstannanes . Moreover, reactions of 2-trimethylsilylalk-2-enylstannanes with aldehydes have been shown to produce homoallylic alcohols with excellent stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure. For example, the synthesis and characterization of dibutyl-(trimethylsilylmethyl)tin carboxylates revealed high acaricidal and fungicidal activities, indicating the potential for biological applications . Furthermore, the synthesis of functional polystyrenes containing tributyltin carboxylate moieties has been explored, with characterization by spectroscopic and thermal techniques to establish the coordination state of the tin atom . These studies highlight the importance of the physical and chemical properties of organotin compounds for their practical applications.
科学研究应用
Tributyltin compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X, where −X is typically a chloride −Cl, hydroxide −OH, or a carboxylate RCO2−, where R is an organyl group .
-
PVC Processing : The major industrial application of organotin compounds is with the mono- and di- derivatives, which are used as heat and light stabilizers in PVC processing . Mono/dibutyltin derivatives find widespread application in pipe, sheeting and other rigid PVC manufacture .
-
Biocides in Anti-fouling Paint : For 40 years, TBT was used as a biocide in anti-fouling paint, commonly known as bottom paint, applied to the hulls of oceangoing vessels . The toxicity of TBT prevents the growth of algae, barnacles, molluscs and other organisms on ships hulls .
-
Agrochemical Field : Triorganotin compounds have an important place in the agrochemical field as fungicides and miticides . Triphenyltin compounds (the acetate and hydroxide) are of particular importance in potato crop blight control .
-
Food Packaging Materials : Octyltin thioglycolate derivatives are approved worldwide as stabilizers for PVC used in food packaging materials and in bottles used for potable liquids . Thio-organotin stabilizers have the unique advantage of producing crystal clear PVC .
-
Miticides/Acaricides : Trineophyltin and tricyclohexyltin derivatives are used as miticides/acaricides . These compounds are used to control mites and ticks in a variety of settings.
-
Endocrine Disrupting Compound : TBT is known to be an endocrine disrupting compound, which influences biological activities such as growth, reproduction and other physiological processes .
Tributyltin compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X, where −X is typically a chloride −Cl, hydroxide −OH, or a carboxylate RCO2−, where R is an organyl group .
-
PVC Processing : The major industrial application of organotin compounds is with the mono- and di- derivatives, which are used as heat and light stabilizers in PVC processing . Mono/dibutyltin derivatives find widespread application in pipe, sheeting and other rigid PVC manufacture .
-
Biocides in Anti-fouling Paint : For 40 years, TBT was used as a biocide in anti-fouling paint, commonly known as bottom paint, applied to the hulls of oceangoing vessels . The toxicity of TBT prevents the growth of algae, barnacles, molluscs and other organisms on ships hulls .
-
Agrochemical Field : Triorganotin compounds have an important place in the agrochemical field as fungicides and miticides . Triphenyltin compounds (the acetate and hydroxide) are of particular importance in potato crop blight control .
安全和危害
未来方向
One study has prepared core-shell magnetic molecularly imprinted polymer nanoparticles for the recognition and extraction of tributyl tin (TBT), which could be a future direction for research .
Relevant Papers Several papers have been found that are relevant to Tributyl(trimethylsilylethynyl)tin. One paper discusses the high-throughput speciation of triethyl tin, tributyl tin, and triphenyl tin in environmental water . Another paper advances the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound . A third paper provides insights into the restoration of tributyltin-contaminated marine environments .
属性
IUPAC Name |
trimethyl(2-tributylstannylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIIPRSFZFFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348660 | |
| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((tributylstannyl)ethynyl)silane | |
CAS RN |
81353-38-0 | |
| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl[2-(trimethylsilyl)ethynyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

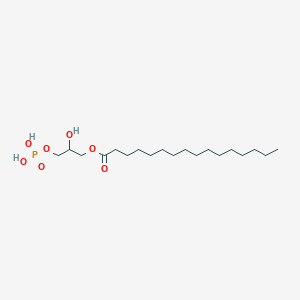
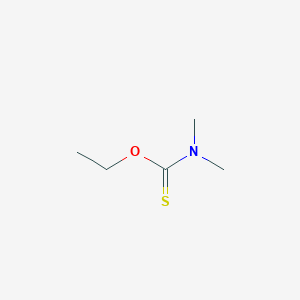
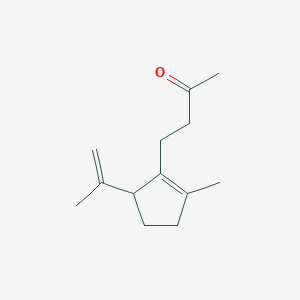
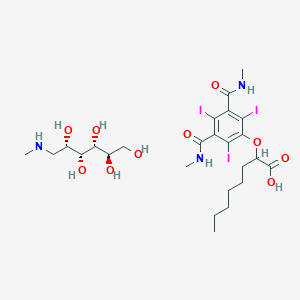
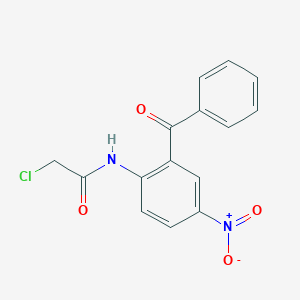
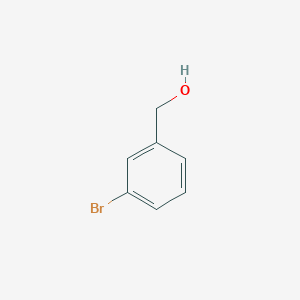
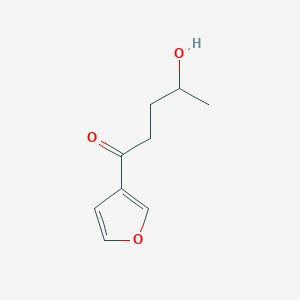
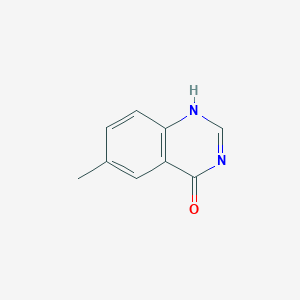
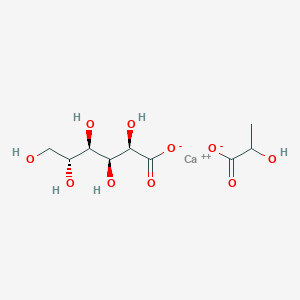
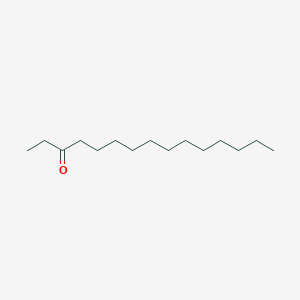
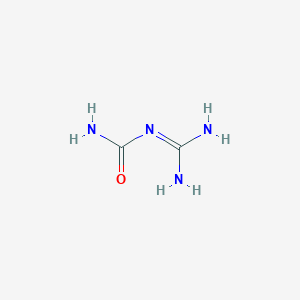
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
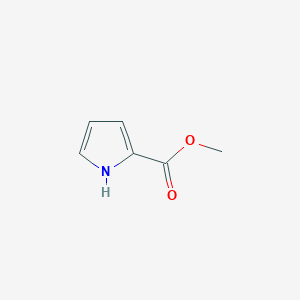
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)